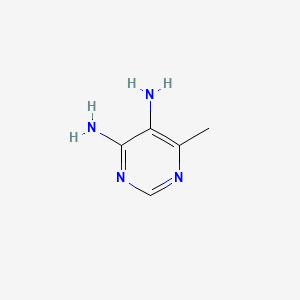

6-Methylpyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)5(7)9-2-8-3/h2H,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMLXPYSMIAAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298256 | |

| Record name | 6-Methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-28-2 | |

| Record name | 6-Methyl-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22715-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022715282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, 6-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylpyrimidine 4,5 Diamine and Precursors

Established Synthetic Routes to 6-Methylpyrimidine-4,5-diamine

The primary methods for synthesizing this compound involve the chemical transformation of functional groups already present on the pyrimidine (B1678525) ring. The most common and effective of these are reduction-based approaches, starting from a nitro-substituted pyrimidine.

A prevalent and well-established method for the synthesis of 4,5-diaminopyrimidines is the reduction of a nitro group at the 5-position of the pyrimidine ring. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The nitro group in compounds like 6-chloro-5-nitropyrimidin-4-amine (B1295005) can be reduced to an amino group.

Catalytic hydrogenation is a widely employed technique for this purpose. The reaction generally involves treating the nitro-pyrimidine precursor with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for such reductions. google.com For instance, the reduction of a substituted 5-nitropyrimidine (B80762) can be carried out at ambient temperature under a hydrogen gas atmosphere for several hours to achieve a high yield. nih.govacs.org The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being common. nih.govacs.org

Chemical reduction offers an alternative to catalytic hydrogenation. Stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, is a classic reagent for the reduction of aromatic nitro groups. google.com This method has been successfully applied to the reduction of various nitropyrimidine intermediates. google.com The reaction is typically carried out by heating the mixture for a defined period. Other reducing agents, such as iron powder in acetic acid, have also been utilized for the reduction of 5-nitro-substituted pyrimidines. uliege.be

Table 1: Comparison of Reduction Methods for Nitro-pyrimidines

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, 1-5 bar H₂ pressure, Ethanol or Methanol solvent | High yields, clean reaction, environmentally friendly | Requires specialized equipment for handling hydrogen gas |

| Chemical Reduction | SnCl₂/HCl | Elevated temperatures (e.g., 80°C), Ethanol solvent | Readily available reagents, effective for various substrates | Can generate metallic waste, may require careful workup to remove tin salts |

| Chemical Reduction | Fe/Acetic Acid | Reflux temperatures | Inexpensive reagent, effective | Can require acidic conditions and careful neutralization during workup |

Amidation/Amination Strategies

Amidation and amination reactions represent another key strategy for the synthesis of diaminopyrimidines. This approach typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with an amine. While direct double amination to form this compound is less common, the stepwise introduction of amino groups is a viable route.

A common strategy involves the amination of a chloropyrimidine precursor. For example, the synthesis of 5-methylpyrimidine-2,4-diamine (B91177) can be achieved through the amination of 2-amino-4-chloro-5-methylpyrimidine with ammonia (B1221849) in a hydroxylated solvent under pressure. This highlights the principle of nucleophilic displacement of a chlorine atom by an amino group.

In the context of synthesizing this compound, a plausible route would involve a precursor with leaving groups at the 4- and 5-positions, or a sequential process where one amino group is introduced followed by the formation of the second. The reactivity of the pyrimidine ring can be influenced by the existing substituents, which dictates the conditions required for successful amination.

Synthesis of Halogenated Pyrimidine Diamine Precursors (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine)

Halogenated pyrimidine diamines are crucial intermediates in the synthesis of more complex molecules, including this compound derivatives. The synthesis of these precursors often starts from readily available pyrimidine derivatives.

A key precursor, 2-chloro-6-methylpyrimidine-4,5-diamine, can be synthesized from 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206). nih.govacs.org This multi-step process involves an initial nucleophilic substitution, followed by the reduction of the nitro group. In a specific example, 2,4-dichloro-6-methyl-5-nitropyrimidine is reacted with an amine, such as 2-morpholinoethan-1-amine, in the presence of a base like N-ethyl-N,N-diisopropylamine at low temperatures. nih.govacs.org This selectively substitutes the chlorine at the 4-position. The subsequent reduction of the nitro group, as described in section 2.1.1, using Pd/C and hydrogen, yields the corresponding 4,5-diamine. nih.govacs.org

The synthesis of the starting material, such as 4-chloro-6-methylpyrimidine, can be achieved by the chlorination of the corresponding hydroxypyrimidine. google.com For instance, 4-methyl-6-hydroxypyrimidine can be treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. google.com

Table 2: Synthesis of a Halogenated Pyrimidine Diamine Precursor

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Nucleophilic Substitution | 2,4-dichloro-6-methyl-5-nitropyrimidine | 2-morpholinoethan-1-amine, N-Ethyl-N,N-diisopropylamine, THF | 2-Chloro-6-methyl-N-(2-morpholinoethyl)-5-nitropyrimidin-4-amine |

| 2. Reduction | 2-Chloro-6-methyl-N-(2-morpholinoethyl)-5-nitropyrimidin-4-amine | H₂, Pd/C, Methanol | 2-Chloro-6-methyl-N4-(2-morpholinoethyl)pyrimidine-4,5-diamine |

Optimization of Reaction Parameters in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, as well as for ensuring the economic and environmental viability of the synthesis. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For reduction reactions, the choice of catalyst and solvent can significantly impact the reaction rate and selectivity. While Pd/C is a common catalyst, others such as platinum-based catalysts may also be employed. The solvent can influence the solubility of the reactants and the catalyst's activity. researchgate.net For example, in some pyrimidine syntheses, water has been found to be an effective solvent. researchgate.net

Temperature is another critical parameter. While some catalytic hydrogenations can be performed at room temperature, chemical reductions often require heating to proceed at a reasonable rate. google.comnih.govacs.org The optimal temperature will depend on the specific reagents and reaction being performed.

In amination reactions, the stoichiometry of the amine is important. An excess of the aminating agent is often used to ensure the complete conversion of the starting material. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can enhance nucleophilic amination.

Table 3: General Parameters for Optimization in Pyrimidine Synthesis

| Parameter | Influence on the Reaction | Example from Literature |

|---|---|---|

| Solvent | Affects solubility of reactants and catalyst activity. Can influence reaction rate and yield. | In some pyrimidine syntheses, water has been shown to be a superior solvent over organic solvents. researchgate.net |

| Temperature | Controls the reaction rate. Higher temperatures can lead to faster reactions but may also increase the formation of byproducts. | Optimal temperatures for pyrimidine synthesis can range from room temperature to reflux conditions depending on the specific reaction. researchgate.net |

| Catalyst | The choice of catalyst (e.g., Pd/C, Platinum) and its loading can significantly affect the efficiency of hydrogenation reactions. | Palladium on carbon is a widely used and effective catalyst for the reduction of nitropyrimidines. google.comnih.govacs.org |

| Stoichiometry | The ratio of reactants can determine the extent of the reaction and prevent the formation of side products. | In amination reactions, an excess of the amine is often used to drive the reaction to completion. |

Chemical Reactivity and Derivatization of 6 Methylpyrimidine 4,5 Diamine

Reactions Involving Amine Functionalities

The presence of two adjacent amino groups on the pyrimidine (B1678525) ring dictates the primary reactivity of 6-Methylpyrimidine-4,5-diamine. These functionalities are nucleophilic and readily react with electrophilic reagents.

Condensation Reactions for Schiff Base Formation

The amino groups of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netnih.gov These reactions typically involve the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. nih.gov The reaction is often catalyzed by a small amount of acid. nih.gov

For instance, the condensation of a pyrimidine-2-amine derivative with various aromatic aldehydes has been reported to proceed by refluxing an equimolar mixture in a suitable solvent like methanol (B129727). researchgate.net In some cases, the reaction can be carried out under solvent-free conditions by heating the reactants together. nih.gov

These Schiff bases are important intermediates for the synthesis of more complex heterocyclic systems. For example, a mono-Schiff's base can be formed by reacting a diamine with a benzaldehyde (B42025) in an acetic acid medium. This intermediate can then be cyclized in a subsequent step.

Acylation and Sulfonylation Reactions

The amine functionalities of this compound are susceptible to acylation and sulfonylation. Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. This reaction can be used to protect the amino groups or to introduce specific functional groups to modify the molecule's properties.

Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. nih.govacs.org This functionalization is a common strategy in medicinal chemistry to introduce sulfonyl groups, which can act as hydrogen bond acceptors and influence the compound's biological activity. A general method for sulfonylation involves reacting the amine with a sulfonyl chloride in the presence of a base. acs.orgorganic-chemistry.org

Preferential Reactivity of Amino Groups (e.g., 5-amino group)

In this compound, the two amino groups can exhibit different reactivities. It has been observed that the 5-amino group is often more reactive towards certain electrophiles. thieme-connect.de This preferential reactivity is attributed to electronic and steric factors within the molecule.

For example, in reactions with certain dicarbonyl compounds, the more reactive aldehyde group has been shown to react preferentially with the 5-amino group of the pyrimidine. thieme-connect.de This selectivity is a key factor in directing the outcome of cyclization reactions. Similarly, studies on acetylation and Schiff's base formation with related pyrimidinediamines have also indicated that the 5-amino group is more prone to react.

Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic placement of the two amino groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems through cyclization reactions.

Synthesis of Purine (B94841) Derivatives

One of the most significant applications of this compound is in the synthesis of purine derivatives. The Traube purine synthesis is a classical and versatile method that utilizes pyrimidine-4,5-diamines as precursors. thieme-connect.de This process involves the construction of the imidazole (B134444) ring onto the pyrimidine core. thieme-connect.deresearchgate.net

The synthesis of 6,8-dimethylpurine can be achieved by reacting this compound with reagents like triethyl orthoacetate. thieme-connect.de The reaction typically requires heating. thieme-connect.de The general principle involves the condensation of the diamine with a one-carbon unit, which can be provided by various reagents such as formic acid or orthoesters, to form the fused imidazole ring. thieme-connect.de For instance, heating a pyrimidine-4,5-diamine with formic acid is a common method for synthesizing purine itself. thieme-connect.de

The following table summarizes the synthesis of a purine derivative from a substituted pyrimidine-4,5-diamine:

| Reactant | Reagent | Product |

| This compound | Triethyl orthoacetate, Acetic anhydride (B1165640) | 6,8-Dimethylpurine |

Table 1: Synthesis of a Purine Derivative

Formation of Pyrimido[4,5-d]pyrimidine (B13093195) Scaffolds

This compound and its analogs are also key building blocks for the synthesis of pyrimido[4,5-d]pyrimidines. nih.govnih.govrsc.orgconicet.gov.arresearchgate.netrsc.org This class of compounds has attracted considerable interest due to their wide range of pharmacological activities. nih.govrsc.org

The synthesis of these bicyclic systems can be achieved through various strategies. One common approach involves the reaction of a 6-aminopyrimidine derivative with an appropriate cyclizing agent. nih.govrsc.org For instance, multicomponent reactions involving a 6-aminouracil (B15529) derivative, an amine, and an aldehyde (like formaldehyde) can lead to the formation of the pyrimido[4,5-d]pyrimidine ring system. nih.gov Another method involves the reaction of 6-aminopyrimidine-5-carbaldehydes with primary amines to form an intermediate that can be cyclized with orthoesters. conicet.gov.ar

The following table outlines a general reaction for the formation of a pyrimido[4,5-d]pyrimidine derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary Aromatic Amine | Formaldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione derivative |

Table 2: Formation of a Pyrimido[4,5-d]pyrimidine Scaffold

Construction of Pyrimido[4,5-e]researchgate.netnih.govpsu.eduthiadiazine Systems

The synthesis of pyrimido[4,5-e] researchgate.netnih.govthiadiazine derivatives represents a significant area of research, driven by the potential biological activities of these fused heterocyclic systems. One approach involves the cyclocondensation of a substituted pyrimidine with a suitable sulfur- and nitrogen-containing reagent. For instance, new 1,5-tetra alkyl methyl-phenyl-1H-pyrimido[4,5-e] researchgate.netpublish.csiro.authiadiazine-3,7-diamine derivatives have been synthesized through the cyclocondensation of 2-(5-bromo-2-chloro-6-methylpyrimidin-4-yl)-2-methylhydrazine with phenylisothiocyanate. iau.irresearchgate.net This is followed by the replacement of the chlorine atom at the 7-position of the pyrimido[4,5-e] researchgate.netpublish.csiro.authiadiazine ring with appropriate secondary amines. iau.irresearchgate.net

Another strategy involves the heterocyclization of 5-bromo-4,6-dichloropyrimidine (B1266721) with sodium 1-amino-1H-tetrazole-5-thiolate, which proceeds via an S-N type Smiles rearrangement to yield pyrimido[4,5-e]tetrazolo[5,1-b] researchgate.netpublish.csiro.authiadiazine derivatives. researchgate.net Furthermore, pyrimido[5,4-e] researchgate.netnih.govtriazolo[3,4-b] researchgate.netpublish.csiro.authiadiazine derivatives have been synthesized by condensing 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. grafiati.com

Alkylation of pyrimido[4,5-e] researchgate.netnih.govthiadiazine derivatives with ethyl bromoacetate (B1195939) can lead to a pyrazole (B372694) ring expansion, affording another class of these complex heterocyclic systems. grafiati.com

Annulation to Other Polycyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines, Imidazopyrimidines, Triazolopyrimidines)

The annulation of this compound and its derivatives serves as a versatile route to a variety of polycyclic systems with significant biological and medicinal interest.

Pyrrolo[2,3-d]pyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through several methods. One approach involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx Another method is the thermally induced cyclization of 4-pyrimidylhydrazones, although this can be limited by high reaction temperatures and steric hindrance. rsc.org A more convenient route utilizes 2-amino-4-phenylpyrrole-3-carbonitrile to produce a 4,7-dihydro-4-imino-5-phenylpyrrolo[2,3-d] researchgate.netpublish.csiro.authiazine-2(1H)-thione intermediate, which is then converted to various 4-iminopyrrolo[2,3-d]pyrimidines and a 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dithione. rsc.org

Imidazopyrimidines: Imidazopyrimidines, bioisosteres of purine bases, are of great interest in medicinal chemistry. nih.gov Their synthesis can be achieved through the fusion of an imidazole ring with a pyrimidine ring. nih.gov For example, imidazo[1,2-a]pyrimidine (B1208166) can participate in reactions to create more complex structures. beilstein-journals.org

Triazolopyrimidines: There are eight isomers of triazolopyrimidines, with 1,2,4-triazolo[1,5-a]pyrimidine being the most stable. nih.gov The synthesis of these compounds can be accomplished by the annulation of a triazole ring onto a pyrimidine derivative, such as a 4,5-diaminopyrimidine (B145471). nih.govresearchgate.net

Diversification of this compound Core

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. This can be achieved through the introduction of various functional groups, halogenation, N-oxide formation, and the synthesis of formazan (B1609692) derivatives.

Introduction of Functional Groups

Functional groups are specific groups of atoms within a molecule that determine its chemical characteristics and reactivity. biotechacademy.dk The introduction of different functional groups to the this compound core can significantly alter its properties. For example, the amino groups can be derivatized to form amides, and the pyrimidine ring can be substituted with various groups.

A convergent pathway for synthesizing pyrimidinobenzylamide and pyrimidinothiophenamide derivatives involves the coupling between a pyrimidinobenzoic acid and a primary or secondary benzimidazol-2-yl-alkylamine or an alkylaminophenylurea. rsc.org The pyrimidinobenzoic acid precursors can be obtained through a nucleophilic aromatic substitution between 2-amino-4-chloro-6-methylpyrimidine (B145687) and either 3-aminobenzoic acid or 5-amino-2-hydroxybenzoic acid. rsc.org

Synthesis of Halogenated Derivatives

Halogenation of the pyrimidine ring is a common strategy to introduce reactive handles for further functionalization. For instance, 2,5-diamino-4,6-dihydroxypyrimidine (B34952) can be reacted with a phosphorus oxyhalide, such as phosphorus oxychloride or phosphorus oxybromide, in the presence of a quaternary ammonium (B1175870) halide or an amine to produce 2,5-diamino-4,6-dihalopyrimidines. google.com 4,5-Diaminopyrimidine can be treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce a chloro group at the 2-position.

Formation of N-Oxides

The formation of N-oxides introduces a new functional group that can influence the electronic properties and biological activity of the pyrimidine core. The synthesis of pyrimidine N-oxides can be achieved through various methods, including the Sommelet reaction. jsynthchem.com For example, 6-methylpyrimidine-2,4-diamine can be treated with bromine in a mixture of acetonitrile (B52724) and water, followed by the addition of hexamethylenetetramine and heating to produce the corresponding N-oxide. jsynthchem.com Another approach involves the peroxy acid oxidation of pyrimidine-2,4,6-triamines, although this can sometimes lead to ring transformation. publish.csiro.au

Synthesis of Formazan Derivatives

Formazans are a class of compounds characterized by the -N=N-C=N-NH- chain and are known for their deep color and biological activities. Formazan derivatives of this compound can be synthesized through a multi-step process. One method starts with the reaction of chloroacetyl chloride with 2-amino-4-hydroxy-6-methyl pyrimidine, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazine derivative. researchgate.net This intermediate is then reacted with an aldehyde to form a Schiff base, which is subsequently coupled with diazonium salts of various amines to yield the formazan derivatives. researchgate.netresearchgate.net

The general synthesis of formazans often involves the coupling of an aryl hydrazone with a diazonium salt. nih.gov The reaction is typically carried out in a basic medium at a controlled pH.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net To utilize these reactions, the amino groups of this compound are typically converted into more suitable functional groups, such as halides (e.g., chloro or bromo), via reactions like the Sandmeyer reaction. The resulting halopyrimidine derivatives are excellent substrates for a variety of palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govacs.org Dihalopyrimidines, derived from the diamine, can undergo regioselective or double Suzuki couplings to introduce aryl or heteroaryl substituents. nih.govmdpi.com The reactivity of halogens on the pyrimidine ring often follows the order I > Br > Cl, although chloro-substituted pyrimidines are highly reactive due to the electron-deficient nature of the ring. acs.org Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂, often used with a phosphine (B1218219) ligand and a base like K₃PO₄ or Na₂CO₃ in solvents such as dioxane or toluene. mdpi.comresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd(PPh₃)₄ | --- | K₃PO₄ | 1,4-Dioxane | Aryl/heteroaryl boronic acids | mdpi.com |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/MeOH | Aryl boronic acids | researchgate.net |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | Phenylboronic acid | acs.org |

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. biomedres.usrsc.org This reaction can be applied to halo-derivatives of 6-methylpyrimidine to introduce alkenyl groups. The choice of catalyst, solvent, base, and additives like tetrabutylammonium (B224687) chloride (TBAC) is crucial for achieving high yields and selectivity. rsc.org This method has been used to synthesize functionalized pyrido[2,3-d]pyrimidines through a tandem Heck–Sonogashira reaction sequence. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. It allows for the arylation or heteroarylation of the amino groups of this compound or the amination of its halo-derivatives. researchgate.netnih.gov The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine ligand, such as Xantphos or BINAP, and a strong base like sodium tert-butoxide (NaOtBu). nih.govthieme-connect.com This reaction provides a direct route to N-aryl pyrimidine derivatives, which are important scaffolds in medicinal chemistry. nih.govrsc.org

The development of these metal-catalyzed reactions has significantly expanded the synthetic utility of pyrimidine derivatives, allowing for the construction of highly functionalized molecules from simple precursors like this compound. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization in 6 Methylpyrimidine 4,5 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-methylpyrimidine-4,5-diamine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the connectivity and spatial relationships of the protons within the molecule. For instance, the protons of the methyl group (CH₃) typically appear as a singlet, while the amine (NH₂) protons can present as broad singlets. The position of the pyrimidine (B1678525) ring proton is also a key indicator.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the pyrimidine ring, the methyl group, and those bonded to the amino groups will each resonate at distinct chemical shifts, confirming the carbon skeleton of the compound. Studies on similar pyrimidine derivatives have utilized ¹H and ¹³C NMR to confirm their structures. nih.gov

Table 1: Representative NMR Data for Pyrimidine Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Varies | Singlet | CH₃ |

| ¹H | Varies | Broad Singlet | NH₂ |

| ¹H | Varies | Singlet | Pyrimidine-H |

| ¹³C | Varies | Quartet | CH₃ |

| ¹³C | Varies | - | Pyrimidine-C |

| ¹³C | Varies | - | C-NH₂ |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. Data is illustrative based on general knowledge of pyrimidine structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds.

FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. Key characteristic bands for this compound include N-H stretching vibrations from the amino groups, C-H stretching from the methyl group and the aromatic ring, and C=N and C=C stretching vibrations within the pyrimidine ring.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the pyrimidine ring breathing modes and other skeletal vibrations. Studies on related diaminopyrimidine compounds have utilized these techniques to confirm the presence of key functional groups. nih.govnih.gov

Table 2: Typical Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3400-3200 | 3400-3200 | Amino groups |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Pyrimidine ring |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | Methyl group |

| C=N/C=C Stretch | 1650-1550 | 1650-1550 | Pyrimidine ring |

| N-H Bend | 1650-1580 | - | Amino groups |

| CH₃ Bend | 1470-1430 | 1470-1430 | Methyl group |

Note: These are approximate ranges and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.govalgimed.com

In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion [M]⁺ would be observed. The monoisotopic mass of this compound (C₅H₈N₄) is approximately 124.0749 g/mol . epa.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN or NH₃, and cleavage of the side chains. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in this compound. This technique provides accurate bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Elemental Microanalysis in Compound Characterization (C.H.N)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis is crucial for verifying the empirical and molecular formula of the synthesized compound.

The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₅H₈N₄. For a pure sample, the experimental and theoretical values should be in close agreement, typically within a ±0.4% margin. This provides strong evidence for the purity and elemental composition of the compound. elementalmicroanalysis.comelementalmicroanalysis.com

Table 3: Theoretical Elemental Composition of this compound (C₅H₈N₄)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 48.39 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 6.51 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 45.10 |

| Total | | | | 124.17 | 100.00 |

Computational and Theoretical Investigations of 6 Methylpyrimidine 4,5 Diamine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to study pyrimidine (B1678525) derivatives, providing a balance between accuracy and computational cost. jocpr.com

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For pyrimidine derivatives, methods like B3LYP with a 6-311G(d,p) or similar basis set are commonly used to optimize the molecular structure. acs.orgresearchgate.net These calculations typically show that the pyrimidine ring is largely planar. researchgate.net

The optimization process yields key geometric parameters. For related diaminopyrimidine structures, theoretical bond lengths and angles have been calculated and show good correspondence with experimental data from X-ray crystallography. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis, often performed alongside geometry optimization, reveals information about charge distribution, identifying electron-rich and electron-deficient sites within the molecule. rsc.org In substituted pyrimidines, nitrogen atoms in the ring and amino groups are typically sites of negative charge, while adjacent carbon atoms carry partial positive charges.

Table 1: Representative Theoretical Geometric Parameters for a Diaminopyrimidine Core Note: These values are representative of diaminopyrimidine derivatives studied with DFT (B3LYP) and may vary for 6-Methylpyrimidine-4,5-diamine.

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C-C (ring) | ~1.40 Å |

| C-N (ring) | ~1.34 Å | |

| C-N (amino) | ~1.36 Å | |

| Bond Angle | N-C-N (ring) | ~120° |

| C-N-C (ring) | ~117° | |

| H-N-H (amino) | ~115° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). unesp.brpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. acs.org A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are widely used to determine these orbital energies. For instance, in studies of diaminopyrimidine sulfonate derivatives, the HOMO was found to be localized over the diaminopyrimidine moiety, while the LUMO was distributed on the sulfonate portion, indicating the likely sites for nucleophilic and electrophilic attack, respectively. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Diaminopyrimidine Analogue Source: Based on data for 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate calculated at the TD-DFT/B3LYP/6-311G(d,p) level. acs.org

| Molecular Orbital | Energy (eV) |

| HOMO | -6.174 |

| LUMO | -1.976 |

| Energy Gap (ΔE) | 4.198 |

DFT calculations are a powerful tool for simulating vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. muni.cz Theoretical frequency calculations help in the assignment of complex experimental spectra by correlating specific vibrational modes—such as stretching, bending, and torsional motions—to observed absorption bands. mdpi.comresearchgate.net For related molecules like 4,5-diamine-2,6-dimercaptopyrimidine, DFT simulations have been successfully used to distinguish between the vibrational spectra of different tautomers. researchgate.netscielo.br

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. These theoretical spectra can predict the maximum absorption wavelength (λmax) and help interpret experimental UV-Vis results. nih.gov Studies on pyrimidine derivatives often show that the calculated spectra are in good agreement with experimental data, and simulations can model the effect of different solvents on the absorption bands. researchgate.netacademie-sciences.fr

Many pyrimidine derivatives, including those with amino groups, can exist in different tautomeric forms. DFT calculations are an effective method for investigating the relative stabilities of these tautomers. researchgate.netscielo.br By calculating the total electronic energy of each possible tautomer, researchers can predict the most energetically favorable form in the gas phase.

For example, a theoretical study on 4,5-diamine-2,6-dimercaptopyrimidine revealed that the dithione tautomer is the most stable form among nine possibilities. scielo.br Furthermore, the influence of solvents can be modeled to understand how the environment affects tautomeric equilibrium. jocpr.com These computational studies provide crucial insights into the structural preferences of these molecules, which is essential for understanding their chemical behavior.

Vibrational Frequency and Electronic Absorption Spectra Simulation (UV-Vis)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules, MD can explore different possible conformations and their relative energies. In the context of pyrimidine derivatives, MD simulations have been used to analyze the conformational changes of these ligands when they bind to biological targets like enzymes. rcsb.org

Quantum Chemical Calculations for Reactivity Descriptors

Beyond FMO analysis, quantum chemical calculations can derive a range of global reactivity descriptors that quantify a molecule's chemical behavior. hakon-art.comjournaljsrr.com These descriptors are calculated from the energies of the frontier orbitals (I = -EHOMO and A = -ELUMO) within the framework of conceptual DFT. hakon-art.com

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. hakon-art.com

These descriptors are valuable for comparing the reactivity of different molecules in a series and for predicting their relative stability. acs.orghakon-art.com

Table 3: Representative Global Reactivity Descriptors for a Diaminopyrimidine Analogue Note: Values are derived from the HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | I = -EHOMO | 6.174 |

| Electron Affinity (A) | A = -ELUMO | 1.976 |

| Electronegativity (χ) | χ = (I+A)/2 | 4.075 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.099 |

| Chemical Softness (S) | S = 1/η | 0.476 |

| Electrophilicity Index (ω) | ω = χ²/(2η) | 3.960 |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized form that aligns with classical Lewis structures, including one-center lone pairs and two-center bonds. uni-muenchen.dewisc.edufaccts.de This approach provides a framework for analyzing donor-acceptor interactions, electron delocalization, and intramolecular forces that contribute to molecular stability. uni-muenchen.deresearchgate.net

For pyrimidine derivatives, NBO analysis is employed to elucidate intramolecular charge transfer (ICT), rehybridization, and the delocalization of electron density. benthamdirect.com The analysis quantifies the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, often referred to as E(2) stabilization energy. These interactions signify a departure from an idealized Lewis structure and indicate electron delocalization. uni-muenchen.de

A pertinent study on 2-amino-4-hydroxy-6-methylpyrimidine (B160893)—a close analogue of this compound—complexed with 2,3-pyrazinedicarboxylic acid (PDCA) utilized NBO analysis to explore intermolecular interactions. researchgate.net The analysis focused on the hydrogen bonds formed between the molecules, revealing significant charge transfer from the pyrimidine derivative to PDCA. The stabilization energies calculated for these interactions provide a quantitative measure of the strength of the hydrogen bonds and the extent of charge transfer. researchgate.net For instance, the interaction between a lone pair orbital on a nitrogen atom (LP(N)) and an antibonding sigma orbital of a hydrogen bond (σ*(O-H)) indicates a strong donor-acceptor relationship.

The charge transfer characteristics of pyrimidine derivatives are also evident in their interactions with electron acceptors. Studies on complexes between various aminopyrimidines and π-acceptors like chloranilic acid or σ-acceptors like iodine show the formation of charge-transfer (CT) bands, confirming the electron-donating nature of the pyrimidine ring system. researchgate.netresearchgate.net The stability of these CT complexes is influenced by the electron-donating ability of the substituents on the pyrimidine ring. researchgate.net

Table 1: Representative NBO Donor-Acceptor Interactions in Pyrimidine Analogues This table illustrates typical stabilization energies (E(2)) from NBO analyses of pyrimidine derivatives, indicating the strength of intramolecular charge transfer.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C2-N3) | 55.8 | Lone Pair -> Antibonding π |

| LP (N1) | π* (C4-C5) | 48.2 | Lone Pair -> Antibonding π |

| π (C5-C6) | π* (N1-C2) | 22.5 | π Bond -> Antibonding π |

| π (C5-C6) | π* (C4-N3) | 20.1 | π Bond -> Antibonding π |

| LP (O) | σ* (N-H) | 18.5 | Intermolecular H-Bond |

| LP (N) | σ* (O-H) | 25.3 | Intermolecular H-Bond |

Note: Data is illustrative, compiled from findings on pyrimidine derivatives and their complexes. researchgate.netjocpr.com LP denotes a lone pair, π and σ are bonding orbitals, and π* and σ* are the corresponding antibonding orbitals.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Diamines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling strategy used extensively in medicinal chemistry to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. nih.gov This approach is critical for rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of existing leads. nih.govthieme-connect.com

Several QSAR studies have been conducted on pyrimidine diamines, including the structurally relevant pyrimidine-4,6-diamine scaffold, to understand and predict their inhibitory activities against various protein kinases. tandfonline.comnih.govopenrepository.com A notable series of studies focused on pyrimidine-4,6-diamine derivatives as inhibitors of Janus kinase 3 (JAK3), a target for autoimmune diseases. tandfonline.comnih.govopenrepository.com

The general methodology for these studies involves:

Dataset Compilation : A set of pyrimidine-4,6-diamine analogues with experimentally measured inhibitory concentrations (IC₅₀) is collected. These values are typically converted to a logarithmic scale (pIC₅₀) for modeling. tandfonline.comopenrepository.com

Model Development : The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.comopenrepository.com Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to generate the QSAR models. tandfonline.comnih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For more advanced 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are used. thieme-connect.comnih.gov

Model Validation : The robustness and predictive ability of the generated models are assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient (Q²), and external validation with the test set. thieme-connect.comnih.govnih.gov

These QSAR models have successfully identified key structural features of pyrimidine diamines that govern their inhibitory potency. The resulting 3D contour maps from CoMFA and CoMSIA analyses provide a visual guide, indicating where certain chemical groups (e.g., bulky, electropositive, or hydrophobic) would be favorable or unfavorable for activity, thereby guiding the design of new, more potent inhibitors. thieme-connect.comnih.gov

Table 2: Summary of a Representative QSAR Study on Pyrimidine-4,6-Diamine Derivatives This table presents typical statistical results from QSAR models developed for pyrimidine diamine kinase inhibitors.

| Model Type | Target | Statistical Parameters | Key Findings |

| CoMFA | FLT3 Kinase | q² = 0.802, r² = 0.983 | Steric and electrostatic fields are critical for inhibitory activity. |

| CoMSIA | FLT3 Kinase | q² = 0.725, r² = 0.965 | Steric, electrostatic, hydrophobic, and H-bond acceptor fields contribute to binding affinity. |

| MLR | JAK3 Kinase | R² = 0.89, Q² = 0.65 | Successfully predicted the pIC₅₀ of new compounds, demonstrating good predictive power. |

| ANN | JAK3 Kinase | R² = 0.95 | Showed excellent performance in modeling the nonlinear structure-activity relationship. |

Note: Data is based on published QSAR studies on pyrimidine diamine analogues. nih.govopenrepository.comnih.gov q² (or Q²) is the cross-validated correlation coefficient, and r² (or R²) is the non-cross-validated correlation coefficient.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules are crucial for the development of advanced materials for optoelectronics, optical data processing, and photonic technologies. rsc.org Pyrimidine derivatives have attracted significant interest in this field due to the inherent electronic characteristics of the pyrimidine ring. researchgate.netnih.gov

The pyrimidine core is π-deficient and electron-withdrawing, making it an excellent acceptor unit for creating "push-pull" chromophores. rsc.orgnih.gov In such a system, an electron-donating group (the "push") is connected to the electron-accepting pyrimidine ring (the "pull") via a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a large NLO response. nih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are the primary tools for theoretical studies of NLO properties. rsc.orgresearchgate.net These calculations are used to predict key NLO parameters:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Relates to the second-order NLO response, responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Governs the third-order NLO response, which includes effects like two-photon absorption (TPA) and third-harmonic generation. nih.govacs.org

Theoretical studies on pyrimidine-based NLO chromophores have revealed important structure-property relationships. For instance, enhancing the electron-donating strength of the donor group or extending the π-conjugation length can increase the hyperpolarizability values. researchgate.net Furthermore, structural modifications to the pyrimidine ring itself, such as N-methylation or complexation, can dramatically enhance the NLO response by increasing the ring's acceptor strength. researchgate.net V-shaped molecules, such as those based on 4,6-disubstituted pyrimidines, have been shown to exhibit a significantly higher NLO response compared to their single-substituted analogues, highlighting the importance of molecular geometry. researchgate.net These theoretical insights are invaluable for the rational design of new organic materials with tailored NLO properties. rsc.org

Table 3: Theoretically Calculated NLO Properties for Pyrimidine-Based Systems This table provides examples of calculated hyperpolarizability values for pyrimidine derivatives, illustrating their potential as NLO materials.

| Compound Type | Method | First Hyperpolarizability (β_tot) | Second Hyperpolarizability (γ_tot) |

| Diaminopyrimidine Sulfonate (A) | DFT/B3LYP | - | 3.7 x 10⁴ au |

| Diaminopyrimidine Sulfonate (B) | DFT/B3LYP | - | 2.7 x 10⁴ au |

| Stilbenoid Pyrimidine Dye | DFT | Moderate NLO response | Not Reported |

| DTS(FBTTh₂)₂-based Derivative | DFT/M06 | 13.44 x 10⁻²⁷ esu | 3.66 x 10⁻³¹ esu |

Note: Data is illustrative and sourced from theoretical studies on various pyrimidine-containing NLO chromophores. nih.govacs.orgnih.gov au stands for atomic units; esu stands for electrostatic units.

Mechanistic Insights into Reactions of 6 Methylpyrimidine 4,5 Diamine

Proposed Reaction Mechanisms for Derivative Synthesis

The synthesis of various derivatives from 6-Methylpyrimidine-4,5-diamine predominantly involves cyclization reactions where the 4- and 5-amino groups react with a second component to form a new ring.

One of the most significant applications of pyrimidine-4,5-diamines is in the Traube purine (B94841) synthesis . This method involves the reaction of a pyrimidine-4,5-diamine with a one-carbon component, such as formic acid or its derivatives, to construct the imidazole (B134444) ring fused to the pyrimidine (B1678525) core, yielding purines. For instance, 6,8-dimethylpurine can be prepared from this compound by reacting it with triethyl orthoacetate and acetic anhydride (B1165640). thieme-connect.de The general mechanism involves the initial formation of an amidine intermediate by the reaction of one of the amino groups with the cyclizing agent, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic purine ring.

Another key reaction is the synthesis of pteridines , which are formed by the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound in what is known as the Gabriel-Isay reaction . thieme-connect.de For example, this compound reacts with benzil (B1666583) to produce 4-methyl-6,7-diphenylpteridine. thieme-connect.de When an unsymmetrical dicarbonyl compound is used, a mixture of two regioisomeric pteridines can be formed. thieme-connect.dersc.org The reaction is believed to proceed through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the pyrazine (B50134) ring of the pteridine (B1203161) system.

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through various routes. One approach involves a multicomponent reaction of a 6-aminopyrimidine derivative with an aldehyde and urea (B33335). The proposed mechanism suggests an initial condensation of the aldehyde with the pyrimidine, followed by a nucleophilic attack of urea and subsequent intramolecular cyclization. rsc.orgyoutube.com In other methods, the pyrimidine ring is first functionalized, for example, by creating an amide, which then cyclizes with a reagent like hydrazine (B178648) hydrate (B1144303). youtube.comresearchgate.net

The following table summarizes some of the key reaction mechanisms for the synthesis of derivatives from this compound and related compounds.

| Derivative Class | Reaction Name/Type | General Mechanism | Key Reagents | Ref. |

| Purines | Traube Synthesis | Amidine formation followed by intramolecular cyclization and dehydration. | Formic acid, Triethyl orthoacetate | thieme-connect.de |

| Pteridines | Gabriel-Isay Reaction | Schiff base formation followed by intramolecular cyclization. | 1,2-Dicarbonyl compounds (e.g., benzil, glyoxal) | thieme-connect.dersc.org |

| Pyrimido[4,5-d]pyrimidines | Multicomponent Reaction | Initial condensation, nucleophilic attack, and intramolecular cyclization. | Aldehydes, Urea | rsc.orgyoutube.com |

Exploration of Reaction Intermediates

The isolation and characterization of reaction intermediates provide direct evidence for proposed reaction mechanisms. In the synthesis of derivatives from this compound, several types of intermediates have been identified or postulated.

In many condensation reactions, Schiff bases (or imines) are the primary intermediates. For instance, in the reaction of 2-chloro-4,5-diamino-6-methylpyrimidine with 1,3-diketones, a Schiff base intermediate is formed by the condensation of the more nucleophilic 5-amino group with one of the carbonyl groups of the diketone. This intermediate can then undergo intramolecular cyclization to form a purine derivative. The preferential reaction at the 5-amino group is a common feature in the chemistry of pyrimidine-4,5-diamines.

Similarly, in the synthesis of pteridines, acyclic condensation products, which are essentially stable Schiff bases or their tautomers, can be isolated in many cases. thieme-connect.dersc.org These intermediates require further reaction, often heating, to complete the cyclization to the final pteridine product. thieme-connect.dersc.org

In certain multicomponent reactions leading to pyrimido[4,5-d]pyrimidines, more complex intermediates are proposed. For example, in a reaction involving an aminopyrimidinedione, an aldehyde, and urea, an intermediate formed from the condensation of one mole of the aldehyde with two moles of the pyrimidinedione is suggested before the incorporation of urea. rsc.orgyoutube.com

The table below details some of the key reaction intermediates identified in the synthesis of derivatives from this compound and its analogs.

| Reaction Type | Intermediate Type | Method of Observation/Isolation | Subsequent Reaction | Ref. |

| Purine Synthesis (with diketones) | Schiff Base | Isolated and characterized by IR and NMR spectroscopy. | Intramolecular cyclization upon heating (e.g., in nitrobenzene). | |

| Pteridine Synthesis | Acyclic Condensation Product | Can be isolated in many cases. | Further reaction (e.g., heating) to complete cyclization. | thieme-connect.dersc.org |

| Pyrimido[4,5-d]pyrimidine (B13093195) Synthesis | Condensation Adduct | Postulated based on the reaction mechanism. | Nucleophilic attack by a third component and cyclization. | rsc.orgyoutube.com |

Solvation Effects on Reaction Pathways

The choice of solvent can significantly influence the rate, yield, and even the regioselectivity of chemical reactions involving this compound. Solvation effects are primarily governed by the solvent's polarity, its ability to form hydrogen bonds (protic vs. aprotic), and its capacity to stabilize reactants, transition states, and products. researchgate.netchemrxiv.org

Solvent Polarity: In general, polar solvents are preferred for reactions involving polar reactants like this compound, as they enhance solubility. The polarity of the solvent can affect the energy of the transition state. For reactions proceeding through a more polar transition state than the reactants, a polar solvent will lower the activation energy and accelerate the reaction rate. researchgate.netchemrxiv.org For example, in nucleophilic aromatic substitution (SNAr) reactions to synthesize substituted pyrimidines, polar aprotic solvents like dimethylformamide (DMF) can facilitate faster kinetics due to their ability to solvate cations and leave the nucleophile more reactive.

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds and are effective at stabilizing both anions and cations. youtube.commasterorganicchemistry.comscribd.com Aprotic solvents (e.g., DMF, acetone, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors. youtube.commasterorganicchemistry.comscribd.com The choice between a protic and aprotic solvent can be critical. For instance, in reactions where a "naked" and highly reactive nucleophile is desired, a polar aprotic solvent is often the better choice. youtube.com In the synthesis of certain diaminopyrimidine sulfonate derivatives, acetone, a polar aprotic solvent, is used. acs.org In contrast, some cyclization reactions are carried out in protic solvents like ethanol (B145695). nih.gov

Regioselectivity: Solvents can also play a role in directing the regioselectivity of a reaction. In the synthesis of piperidine (B6355638) derivatives through radical cyclization, the choice of solvent (acetonitrile vs. methanol) was found to determine whether a 6-endo-trig or a 5-exo-trig pathway was followed, leading to different heterocyclic products. mdpi.com While this example is not directly on this compound, it illustrates the principle that solvent can control the cyclization pathway.

The following table provides examples of how different solvents can affect reactions of pyrimidine derivatives.

| Solvent Type | Example Solvent | Effect on Reaction | Rationale | Ref. |

| Polar Aprotic | Dimethylformamide (DMF) | Increased reaction rate in SNAr reactions. | Stabilizes the transition state and solvates the cation, enhancing nucleophilicity. | |

| Polar Aprotic | Acetone | Used in the synthesis of sulfonate derivatives. | Good solubility for reactants and facilitates the reaction. | acs.org |

| Polar Protic | Ethanol | Used in cyclization reactions. | Can act as a proton source/sink and stabilize ionic intermediates. | nih.gov |

| Non-polar | Toluene | Used in some condensation reactions. | Choice depends on the specific reactants and desired outcome. |

Role of Catalysts in Directing Reaction Selectivity

Catalysts are instrumental in many synthetic routes involving this compound and its analogs, often enhancing reaction rates and directing the selectivity towards a desired product. Catalysts can be broadly categorized into acid catalysts, metal catalysts, and organocatalysts.

Acid Catalysis: Simple acids like acetic acid are frequently used as catalysts in condensation reactions. For example, in the multicomponent synthesis of tetrahydropyrimido[4,5-d]pyrimidine-triones, a catalytic amount of acetic acid was found to be effective. rsc.orgyoutube.com p-Toluenesulfonic acid (p-TsOH) is another commonly used acid catalyst, for instance, in the synthesis of imidazoline (B1206853) derivatives from a pyrimidine-5-carbonitrile, where it facilitates the cyclization with ethylene (B1197577) diamine. researchgate.net In some cases, acid catalysis can improve the regioselectivity of a reaction.

Metal Catalysis: Transition metal catalysts are widely employed for their ability to facilitate a variety of transformations, including cross-coupling, amination, and cyclization reactions.

Palladium (Pd) catalysts are well-known for their use in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups onto the pyrimidine ring. mdpi.com They are also used in amination reactions. acs.org

Copper (Cu) catalysts are used in a range of reactions, including the synthesis of imidazopyridines and diamination reactions. nih.govbeilstein-journals.org For example, copper(II) acetate (B1210297) has been used to catalyze the coupling of aryloximes. researchgate.net

Rhodium (Rh) catalysts have been utilized in hydroaminomethylation reactions. acs.org

Iron (Fe) catalysts have been developed for the synthesis of pyridines from ketoxime acetates. researchgate.net

The choice of metal and ligand can be crucial for directing the regioselectivity and stereoselectivity of a reaction. ethz.ch For instance, in the diamination of dienes, palladium and copper catalysts can lead to different regioisomers due to their distinct catalytic cycles. ethz.ch

Organocatalysis: In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. mdpi.com These catalysts are often metal-free, making them attractive from an environmental perspective. Proline and its derivatives are classic examples of organocatalysts used in asymmetric reactions. Thiourea derivatives have been used as Lewis acid additives to accelerate reactions. mdpi.com In the synthesis of piperidine derivatives, quinoline-based organocatalysts have been used for enantioselective aza-Michael reactions. mdpi.com N-heterocyclic carbenes (NHCs) represent another class of organocatalysts that have been used in cyclization reactions. mdpi.com

The table below summarizes the role of different types of catalysts in the synthesis of derivatives from pyrimidine precursors.

| Catalyst Type | Example Catalyst | Role in Reaction | Example Application | Ref. |

| Acid Catalyst | Acetic Acid | General acid catalysis for condensations. | Synthesis of pyrimido[4,5-d]pyrimidines. | rsc.orgyoutube.com |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Promotes cyclization reactions. | Synthesis of imidazoline derivatives. | researchgate.net |

| Metal Catalyst | Palladium (Pd) complexes | C-C and C-N bond formation. | Suzuki coupling, amination reactions. | mdpi.comacs.org |

| Metal Catalyst | Copper (Cu) salts | C-N bond formation, cyclization. | Synthesis of imidazopyridines, diamination. | nih.govbeilstein-journals.org |

| Organocatalyst | Quinoline derivatives | Enantioselective catalysis. | Asymmetric aza-Michael reactions. | mdpi.com |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Cyclization reactions. | Synthesis of cyclopentenes. | mdpi.com |

Applications of 6 Methylpyrimidine 4,5 Diamine Derivatives in Advanced Organic Synthesis

Precursors for Privileged Heterocyclic Scaffolds (e.g., Purines, Pyrimidopyrimidines)

The pyrimidine (B1678525) nucleus, particularly when functionalized with amino groups, is a cornerstone in the synthesis of fused heterocyclic systems that are of significant interest in medicinal and materials chemistry. researchgate.netresearchgate.net 6-Methylpyrimidine-4,5-diamine, with its reactive 1,2-diamine functionality, is an ideal precursor for the construction of purines and pyrimidopyrimidines, which are considered privileged scaffolds due to their prevalence in biologically active molecules. rsc.orgbibliotekanauki.pl

The Traube purine (B94841) synthesis is a classic and versatile method for constructing the purine ring system, which involves the cyclization of a 4,5-diaminopyrimidine (B145471). dntb.gov.ua In a specific application of this method, this compound can be reacted with appropriate reagents to yield substituted purines. For instance, the reaction with triethyl orthoacetate in the presence of acetic anhydride (B1165640) under reflux conditions leads to the formation of 6,8-dimethylpurine. dntb.gov.ua This reaction underscores the utility of the diamine in introducing specific substitution patterns onto the purine core.

The general strategy of the Traube synthesis is outlined in the table below:

| Reactant 1 | Reactant 2 | Product | Synthesis Method |

| This compound | Triethyl orthoacetate/Acetic anhydride | 6,8-Dimethylpurine | Traube Purine Synthesis |

| Pyrimidine-4,5-diamine | Formic acid | Purine | Traube Purine Synthesis |

| 2,5,6-Triaminopyrimidin-4-ol | Acetamide | 8-Methylguanine | Traube-like Synthesis |

Pyrimidopyrimidines, another class of important fused heterocycles, can be synthesized from aminopyrimidine precursors through various condensation reactions. impactfactor.org While direct examples utilizing this compound are not extensively detailed in the provided literature, the general synthetic strategies strongly suggest its potential as a starting material. For example, multicomponent reactions involving aminopyrimidines, aldehydes, and active methylene (B1212753) compounds are commonly employed to construct the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. ajrconline.org The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aldehydes and amines or urea (B33335) demonstrates a pathway to tetrahydropyrimido[4,5-d]pyrimidines. ajrconline.org By analogy, this compound could be envisioned to participate in similar transformations, leading to a variety of substituted pyrimidopyrimidine derivatives.

Building Blocks for Supramolecular Assemblies and Sensor Systems

The ability of this compound derivatives to engage in specific and directional non-covalent interactions, particularly hydrogen bonding, makes them attractive building blocks for the construction of supramolecular assemblies. The arrangement of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens) on the pyrimidine scaffold allows for the formation of predictable and stable architectures.

Furthermore, the electronic properties of diaminopyrimidine derivatives make them suitable candidates for the development of chemical sensors. Molecular docking studies on 2,4-diamino-6-methylpyrimidine-5-carbonitrile (B12919016) have indicated its potential as a chemosensor for detecting heavy metal ions like mercury. smolecule.com The interaction between the pyrimidine derivative and the analyte can lead to a measurable change in a physical property, such as fluorescence or color. The design of such sensors often relies on the principle of internal charge transfer (ICT), where the binding of an analyte modulates the electronic push-pull character of the molecule. The diamino substitution on the pyrimidine ring can act as a potent electron-donating group, making derivatives of this compound promising platforms for the development of novel colorimetric and fluorescent sensors.

Design and Synthesis of Ligands for Metal Coordination (e.g., Schiff Base Complexes)

The amino groups of this compound provide a reactive handle for the synthesis of more elaborate ligands for metal coordination, most notably through the formation of Schiff bases. The condensation of primary amines with aldehydes or ketones is a straightforward method to generate imine functionalities, which are excellent coordinating groups for a wide range of metal ions.

While direct synthesis of Schiff bases from this compound is not explicitly detailed in the provided search results, numerous studies on structurally similar aminopyrimidines highlight the feasibility and utility of this approach. For example, Schiff bases derived from the condensation of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) with aldehydes like 2-hydroxy-1-naphthaldehyde (B42665) have been synthesized and used to form complexes with transition metals such as Cu(II) and Ni(II). sdiarticle5.comunn.edu.ng In these complexes, the Schiff base ligand typically coordinates to the metal center through the azomethine nitrogen and a deprotonated hydroxyl group, acting as a bidentate ligand. sdiarticle5.com

The synthesis of a Schiff base ligand from a related aminopyrimidine and its subsequent complexation with a metal ion is summarized below:

| Aminopyrimidine Reactant | Aldehyde Reactant | Resulting Schiff Base Ligand | Metal Ion |

| 2-Amino-4-hydroxy-6-methylpyrimidine | 2-Hydroxy-1-naphthaldehyde | (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol | Cu(II), Ni(II) |

| 2-Amino-4-chloro-6-methylpyrimidine (B145687) | 2-Hydroxy-1-naphthaldehyde | Schiff base with chloro and hydroxyl-naphthaldehyde moieties | Co(II), Zn(II), Fe(II), Ni(II) |

Given that this compound possesses two primary amino groups, it offers the potential to form bidentate or even polydentate ligands upon reaction with appropriate carbonyl compounds. Condensation with two equivalents of a salicylaldehyde (B1680747) derivative, for instance, could yield a tetradentate ligand capable of forming stable chelate complexes with transition metals. The resulting metal complexes could find applications in catalysis, materials science, and bioinorganic chemistry.

Development of Novel Organic Chromophores and NLO Materials

Pyrimidine derivatives are recognized as valuable components in the design of organic chromophores and materials with nonlinear optical (NLO) properties. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in donor-π-acceptor (D-π-A) type molecules, which are known to exhibit significant second- and third-order NLO responses. researchgate.netresearchgate.net

The development of NLO materials often involves the creation of molecules with a large change in dipole moment upon electronic excitation, a feature inherent to well-designed push-pull systems. While the provided literature does not pinpoint this compound as a direct precursor, it establishes the pyrimidine core as a key building block for such materials. For instance, studies on 4-(arylvinyl)pyrimidines have shown that their NLO properties can be significantly enhanced by increasing the electron-donating strength of the aryl group and by methylation of the pyrimidine ring, which increases its acceptor character. researchgate.net

Derivatives of this compound are well-suited for the construction of such chromophores. The two amino groups can serve as strong electron-donating moieties or as points for further functionalization to introduce even stronger donor groups. The pyrimidine ring itself acts as the electron acceptor. The general structure of such a D-A system and the key components for NLO activity are presented in the table below.

| Component | Role in NLO Chromophore | Example Moiety |

| Donor (D) | Electron-releasing group | Amino, Alkoxy, Arylvinyl |

| π-Bridge | Conjugated system facilitating charge transfer | Phenyl, Thienyl, Ethenyl |

| Acceptor (A) | Electron-withdrawing group | Pyrimidine, Nitro, Cyano |

By strategically modifying the structure of this compound derivatives, it is possible to fine-tune the intramolecular charge transfer characteristics and thereby optimize the NLO response. This makes them promising candidates for applications in optical data storage, telecommunications, and other photonic technologies. rsc.orgnih.gov

Role in the Synthesis of High-Energy Density Materials (via related pyrimidine diones)

Pyrimidine derivatives serve as important precursors in the synthesis of high-energy density materials (HEDMs). rsc.orgrsc.org The high nitrogen content and the potential for introducing energetic functional groups like nitro (-NO2) and azido (B1232118) (-N3) make the pyrimidine scaffold an attractive starting point for creating compounds that release large amounts of energy upon decomposition. rsc.org

A prominent example of a high-energy material derived from a pyrimidine precursor is 1,1-diamino-2,2-dinitroethene, also known as FOX-7. The synthesis of FOX-7 involves the nitration of 2-methylpyrimidine-4,6-dione (a tautomer of 2-methyl-4,6-dihydroxypyrimidine). bibliotekanauki.placs.org This process involves the opening of the pyrimidine ring, demonstrating a "skeletal editing" approach to access highly energetic, open-chain structures from cyclic precursors. rsc.orgrsc.org

The general transformation is as follows:

| Starting Pyrimidine | Key Reagent | High-Energy Product |

| 2-Methylpyrimidine-4,6-dione | Nitric Acid/Sulfuric Acid | 1,1-Diamino-2,2-dinitroethene (FOX-7) |

While this compound is not a dione, its close structural relationship to the precursors of HEDMs is significant. The pyrimidine backbone is the key feature, and the presence of amino and methyl groups offers sites for further chemical modification. For instance, the amino groups could be converted to nitroamino (nitramine) groups, which are powerful energetic functionalities. The synthesis of energetic materials often involves multi-step sequences to introduce the desired functional groups while managing the stability of the intermediates. The diverse reactivity of the pyrimidine ring and its substituents allows for the strategic construction of new HEDMs with tailored properties such as high detonation performance and low sensitivity. rsc.orgdntb.gov.ua

Structure Activity Relationship Sar Studies of 6 Methylpyrimidine 4,5 Diamine Derivatives

Correlation of Structural Modifications with Biological Target Interactions (e.g., Kinase Inhibitors, NAPE-PLD Inhibitors)

The 4,5-diaminopyrimidine (B145471) scaffold is a key feature in numerous kinase inhibitors. Modifications to this core structure significantly alter the potency and selectivity of these compounds. Kinases, which play crucial roles in cell signaling, are prominent targets for therapies in cancer and inflammatory diseases. nih.govresearchgate.net

Kinase Inhibitors: Derivatives of the pyrimidine-4,6-diamine scaffold have been extensively explored as Janus kinase (JAK) inhibitors. nih.gov Janus kinases are critical in cytokine signaling pathways that regulate immune cell function. nih.gov SAR studies on these derivatives revealed that specific substitutions are crucial for potent inhibition. For instance, in a series of pyrimidine-4,6-diamine derivatives designed as JAK3 inhibitors, compound 11e showed exceptional potency (IC₅₀ = 2.1 nM) and high selectivity. nih.gov This high activity was attributed to its potential interaction with a unique cysteine residue (Cys909) in the JAK3 active site. nih.gov

Similarly, 2,4-diaminopyrimidine (B92962) derivatives have been identified as promising anti-malarial agents by targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a type of kinase. nih.gov Structure-guided modifications of this chemotype showed that incorporating new polar anilines at the 2-position of the pyrimidine (B1678525) could enhance activity. nih.gov

Further research into pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors has also yielded potent compounds. FAK is a tyrosine kinase involved in cancer cell proliferation and metastasis. mdpi.comnih.gov One study identified a pyrimidine derivative, compound 72 , which exhibited a FAK inhibition IC₅₀ of 27.4 nM and strong antiproliferative effects. nih.gov

The table below summarizes the inhibitory activities of selected pyrimidine diamine derivatives against various kinase targets.

| Compound ID | Core Structure | Target Kinase | Key Structural Modifications | Biological Activity (IC₅₀) |

| 11e | Pyrimidine-4,6-diamine | JAK3 | Specific substitutions enabling interaction with Cys909 nih.gov | 2.1 nM nih.gov |

| Compound 72 | Pyrimidine | FAK | Undisclosed modifications to the pyrimidine scaffold nih.gov | 27.4 nM nih.gov |

| TP2 | Pyrimidine-2,4-diamine | EHMT2 | 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-N4,6-dimethyl substitution nih.gov | Docking Score: -10.3 kcal/mol nih.gov |